molecular formula C11H8INO2 B13498319 5-(4-Iodophenyl)furan-2-carboxamide

5-(4-Iodophenyl)furan-2-carboxamide

Cat. No.: B13498319
M. Wt: 313.09 g/mol
InChI Key: GHCUEUJSKCNQJW-UHFFFAOYSA-N
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Description

5-(4-Iodophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodophenyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields. This method utilizes microwave radiation to facilitate the coupling reactions and formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Iodophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Iodophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and iodophenyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may exert its effects through the generation of reactive oxygen species (ROS) or by inhibiting specific enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Iodophenyl)furan-2-carboxamide is unique due to the presence of the iodophenyl group, which enhances its reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C11H8INO2

Molecular Weight

313.09 g/mol

IUPAC Name

5-(4-iodophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H8INO2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H2,13,14)

InChI Key

GHCUEUJSKCNQJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)N)I

Origin of Product

United States

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